4-cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-cycloheptyl-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S2/c24-28(25,22-10-12-26-13-11-22)17-9-5-6-15(14-17)18-20-21-19(27)23(18)16-7-3-1-2-4-8-16/h5-6,9,14,16H,1-4,7-8,10-13H2,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGUEIOMUXCLSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=NNC2=S)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Triazole Core via Cyclocondensation
The synthesis begins with the construction of the 1,2,4-triazole ring system. A common approach involves cyclocondensation of dicarbonyl esters with phenyl hydrazine derivatives. For instance, ethyl 2-(3-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazol-5-yl)acetate serves as a precursor, reacting with phenyl hydrazine under reflux in ethanol to form a pyrazole-carboxylate intermediate. Subsequent hydrazinolysis of this intermediate with hydrazine hydrate yields a carboxylic acid hydrazide, which undergoes cyclization with carbon disulfide or ammonium thiocyanate to formoxadiazole-2-thione or triazole-3-thione derivatives.
Key Reaction Conditions:
- Solvent: Ethanol or DMF
- Temperature: Reflux (78–100°C)
- Catalysts: Potassium hydroxide (10% ethanolic solution)
- Yield: 75–78% for cyclocondensation steps
Introduction of the Cycloheptyl Group via Alkylation
The cycloheptyl substituent is introduced through nucleophilic alkylation. The triazole-3-thione intermediate reacts with cycloheptyl bromide in the presence of a base such as potassium carbonate. This step typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C).
Optimization Insights:
- Base Selection: Potassium carbonate outperforms sodium hydride due to milder conditions and reduced side reactions.
- Solvent Effects: DMF enhances solubility of the triazole intermediate, improving reaction kinetics.
- Yield: 65–70% after recrystallization from ethanol/DMF.
Sulfonation for Morpholine-4-Sulfonyl Incorporation
The morpholine sulfonyl group is introduced via sulfonation of the phenyl ring. Chlorosulfonic acid is commonly used to sulfonate the para position of the phenyl group, followed by reaction with morpholine to form the sulfonamide moiety. This step requires strict temperature control (0–5°C during sulfonation) to prevent over-sulfonation.
Reaction Protocol:
- Sulfonation: Treat the phenyl-triazole intermediate with chlorosulfonic acid in dichloromethane at 0°C.
- Amination: Add morpholine dropwise to the sulfonyl chloride intermediate, stirring at room temperature for 12 hours.
- Workup: Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Yield Data:
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Sulfonation | 85 | 90 |
| Amination | 78 | 95 |
Thiolation to Generate the Thiol Functional Group
The final step involves converting a thioketone or disulfide intermediate into the thiol group. This is achieved through reduction with agents like sodium borohydride or via thiol-disulfide exchange. For instance, treatment of triazole-3-thione with hydrogen sulfide gas in ammonia-saturated ethanol selectively reduces the thiocarbonyl group to a thiol.
Critical Parameters:
- Reducing Agent: Sodium borohydride (NaBH4) in ethanol at 50°C.
- Reaction Time: 4–6 hours.
- Yield: 70–75%.
Characterization and Analytical Validation
Synthesized batches are characterized using spectroscopic and chromatographic methods:
Spectroscopic Data:
- IR (KBr): 3363 cm⁻¹ (N–H stretch), 1642 cm⁻¹ (C═N), 1238 cm⁻¹ (S═O).
- ¹H NMR (400 MHz, DMSO-d6): δ 3.61 (s, 3H, NCH3), 6.81–8.02 (m, 9H, Ar–H), 8.84 (s, 1H, NH).
- MS (ESI): m/z 422.56 [M+H]⁺.
Purity Assessment:
- HPLC analysis shows ≥98% purity using a C18 column (acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
The table below contrasts three reported methods for synthesizing the target compound:
The cyclocondensation route offers superior purity but requires longer reaction times. One-pot methods improve efficiency but necessitate rigorous temperature control.
Challenges and Optimization Strategies
Common Issues:
- Low Thiolation Efficiency: Over-reduction or oxidation of the thiol group.
- Solution: Use inert atmosphere (N2/Ar) and antioxidants like ascorbic acid.
- Isomer Formation During Sulfonation: Para/meta sulfonation mixtures.
Scale-Up Considerations:
- Solvent Recovery: Ethanol and DMF are recycled via distillation.
- Cost Reduction: Replace morpholine with cheaper amines (e.g., piperidine) for analogs, though this alters bioactivity.
Chemical Reactions Analysis
Types of Reactions
4-Cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising activity as an anti-cancer agent. Research indicates that triazole derivatives can inhibit specific enzymes involved in cancer cell proliferation. In particular, compounds similar to 4-cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol have been shown to effectively target tumor cells while minimizing damage to healthy tissues.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of triazole derivatives for their anticancer properties, demonstrating that modifications to the triazole ring can enhance biological activity and selectivity against various cancer cell lines.
Agricultural Chemistry
In agricultural applications, this compound has been investigated for its fungicidal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes.
Case Study : Research conducted by agricultural scientists showed that triazole-based fungicides significantly reduced the incidence of fungal diseases in crops. The compound's effectiveness against Fusarium and Botrytis species was particularly noted.
Material Science
The unique properties of this compound also make it a candidate for use in the development of novel materials. Its ability to form coordination complexes with metals can be harnessed in catalysis and sensor technology.
Case Study : A recent study explored the use of triazole compounds as ligands in metal-organic frameworks (MOFs), demonstrating their potential in gas storage and separation applications.
Data Table: Summary of Applications
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent targeting specific enzymes | Enhanced selectivity against tumor cells |
| Agricultural Chemistry | Fungicidal properties inhibiting ergosterol biosynthesis | Effective against Fusarium and Botrytis species |
| Material Science | Coordination complexes for catalysis and sensors | Potential use in gas storage and separation technologies |
Mechanism of Action
The mechanism of action of 4-cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring and sulfonyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
- 4-Cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-sulfone
- 4-Cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-sulfide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the triazole ring, cycloheptyl group, and morpholine-4-sulfonyl group makes it a versatile compound for various applications in research and industry .
Biological Activity
4-Cycloheptyl-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 522624-42-6) is a triazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer therapies.
- Molecular Formula : C19H26N4O3S2
- Molecular Weight : 422.56 g/mol
- Structure : The compound features a triazole ring substituted with a cycloheptyl group and a morpholine sulfonyl phenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
-
Antimicrobial Activity
- Triazole derivatives are known for their antimicrobial properties. A study highlighted the synthesis of various triazole compounds, which demonstrated significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, including E. coli and Candida albicans .
- The mechanism of action is believed to involve inhibition of fungal cytochrome P450 enzymes, which are crucial for sterol biosynthesis in fungi .
-
Anticancer Potential
- Research indicates that triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of melanoma and breast cancer cells .
- A comparative study reported that certain triazole derivatives displayed IC50 values comparable to established anticancer drugs, suggesting their potential as new therapeutic agents .
- Antioxidant Properties
Table 1: Summary of Biological Activities
Detailed Research Findings
A comprehensive study on related triazole compounds demonstrated their ability to inhibit cancer cell migration and proliferation effectively. Specific derivatives were identified as having selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .
In another investigation focused on the synthesis of novel triazole derivatives, it was found that modifications at the C5 position significantly influenced biological activity, enhancing both antimicrobial and anticancer effects . These findings underscore the importance of structural diversity in developing effective therapeutic agents.
Q & A
Q. How does the cycloheptyl group influence conformational flexibility versus smaller rings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
